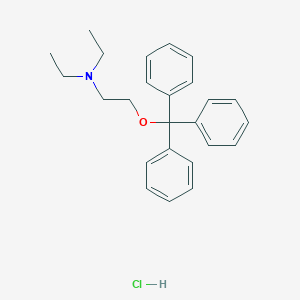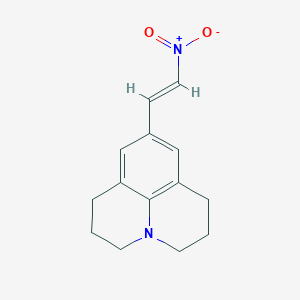
Tpt-ttf
Übersicht
Beschreibung
Tpt-ttf, also known as Tetrakis(pentylthio)tetrathiafulvalene, is a compound with the molecular formula C26H44S8 . It is known to form radical cations .
Synthesis Analysis
The targeted covalent organic frameworks (COFs) were synthesized by suspending TFP-TTF and DTDA or TAPT in a mixture of mesitylene/1,4-dioxane or o-dichlorobenzene/n-butanol in the presence of acetic acid, followed by heating at 120 °C for 3 days .
Chemical Reactions Analysis
Tpt-ttf has been used in the mechanochemical synthesis of charge transfer complexes (CTC) of the electron donor tetrathiafulvalene (TTF) by neat and liquid-assisted grinding .
Physical And Chemical Properties Analysis
Tpt-ttf has a molecular weight of 613.2 g/mol. It has a computed XLogP3-AA of 12.6, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 8, and a rotatable bond count of 20. Its exact mass and monoisotopic mass are both 612.1208708 g/mol. Its topological polar surface area is 202 Ų, and it has a heavy atom count of 34 .
Wissenschaftliche Forschungsanwendungen
Iodine Capture
Tpt-ttf has been used in the creation of covalent organic frameworks (COFs) for the capture of iodine . These frameworks have high specific surface areas and abundant tetrathiafulvalene functional groups for strong chemisorption of iodine . They have demonstrated excellent iodine adsorption capacity, which is much higher than those of other materials reported so far . This application is particularly important for the safe disposal of nuclear waste containing radioactive iodine .
Charge Transfer
Tpt-ttf units in COFs undergo a charge-transfer from Tpt-ttf to iodine, forming oxidized Tpt-ttf·+ radical cations and poly-iodides . These are tightly bound to the cationic framework through electrostatic interactions . This property can be utilized in various applications where charge transfer is required.
Synthesis of Molecular Systems
Tpt-ttf has been used in the synthesis of donor-σ-acceptor molecular systems incorporating tetrathiafulvalene (TTF) and tetraphenylporphyrin (TPP) units . Both dyad and triad systems have been synthesized and characterized . This application is significant in the field of molecular electronics and photonics.
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Tpt-ttf, also known as Tetrathiafulvalene, is a versatile organic compound that has been used in various fields due to its unique properties
Mode of Action
Tpt-ttf is known for its strong electron-donating properties . It interacts with its targets primarily through electron transfer processes . The exact nature of these interactions and the resulting changes depend on the specific context and the other compounds involved.
Biochemical Pathways
Tpt-ttf is known to be involved in various electron transfer processes These processes can potentially affect a wide range of biochemical pathways, leading to various downstream effects
Result of Action
Due to its strong electron-donating properties, tpt-ttf can potentially influence a wide range of molecular and cellular processes
Action Environment
The action, efficacy, and stability of Tpt-ttf can be influenced by various environmental factors. For instance, the presence of other compounds can affect the electron transfer processes involving Tpt-ttf . Additionally, factors such as temperature, pH, and the presence of light can potentially influence the action of Tpt-ttf
Eigenschaften
IUPAC Name |
2-[4,5-bis(pentylsulfanyl)-1,3-dithiol-2-ylidene]-4,5-bis(pentylsulfanyl)-1,3-dithiole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H44S8/c1-5-9-13-17-27-21-22(28-18-14-10-6-2)32-25(31-21)26-33-23(29-19-15-11-7-3)24(34-26)30-20-16-12-8-4/h5-20H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFXNQRWLTHGAND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCSC1=C(SC(=C2SC(=C(S2)SCCCCC)SCCCCC)S1)SCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H44S8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70544946 | |
| Record name | 2-[4,5-Bis(pentylsulfanyl)-2H-1,3-dithiol-2-ylidene]-4,5-bis(pentylsulfanyl)-2H-1,3-dithiole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70544946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
613.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tpt-ttf | |
CAS RN |
106920-29-0 | |
| Record name | 2-[4,5-Bis(pentylsulfanyl)-2H-1,3-dithiol-2-ylidene]-4,5-bis(pentylsulfanyl)-2H-1,3-dithiole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70544946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key electrochemical properties of Tetrapropionitrilylthiochalcogefulvalene (Tpt-ttf) revealed by the research?
A1: Cyclic voltammetry studies on Tpt-ttf demonstrate that it exhibits two single electron transfer reversible oxidation-reducing waves []. This finding indicates that Tpt-ttf can undergo two distinct and reversible oxidation processes, suggesting its potential use in applications requiring electron transfer, such as organic semiconductors or redox-active materials.
Q2: How does the electronic structure of Tpt-ttf compare to BEDT-TTF, another organic semiconductor material?
A2: Electronic absorption spectra analysis reveals that the energy difference between the π-orbitals of Tpt-ttf is smaller than that observed in BEDT-TTF (Bis(ethylenedithio)tetrathiafulvalene), a compound known for its good electrical conductivity []. This difference in π-orbital energy levels suggests that Tpt-ttf may exhibit different electronic and charge transport properties compared to BEDT-TTF, potentially influencing its suitability for specific applications.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



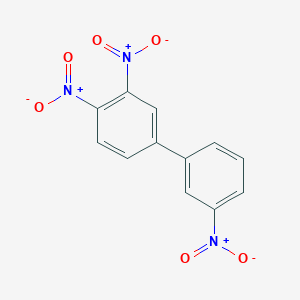

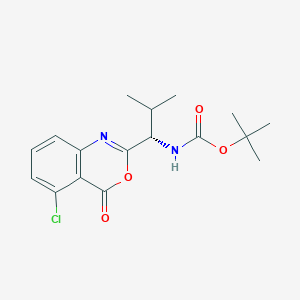

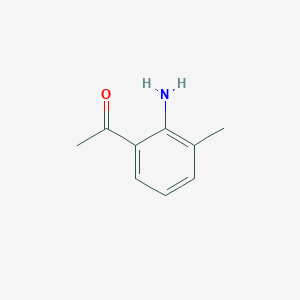
![Ethyl benzo[d]thiazole-6-carboxylate](/img/structure/B34592.png)
![N-[4-[3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyphenyl]-2,2,2-trifluoroacetamide](/img/structure/B34593.png)

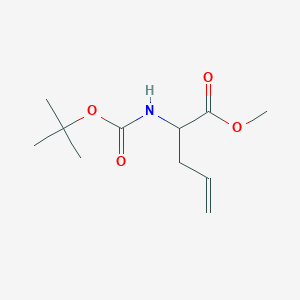
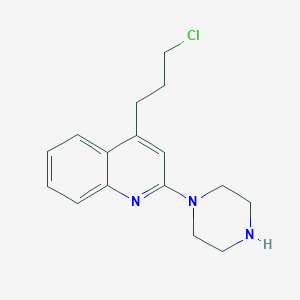
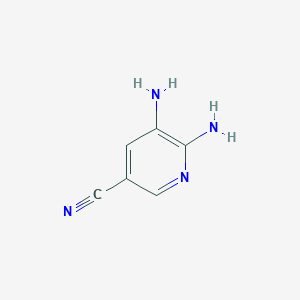
![1-[2-(4-fluorophenyl)ethyl]-4-(1H-imidazol-5-yl)piperidine](/img/structure/B34608.png)
